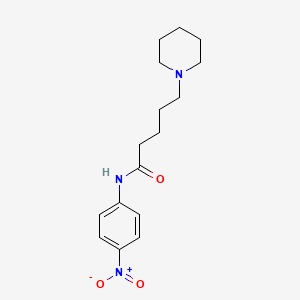
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is a chemical compound that features a nitrophenyl group attached to a piperidinyl pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-nitroaniline with 5-bromopentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various amines or nucleophiles, often in the presence of a base
Hydrolysis: Hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: 4-Aminophenyl-5-(piperidin-1-yl)pentanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-Nitrophenylpentanoic acid and piperidine
Applications De Recherche Scientifique
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific receptors or enzymes, modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the piperidinyl group may enhance binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanamide
Uniqueness
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is unique due to its longer pentanamide chain, which may influence its physical properties and biological activity. The specific positioning of the nitrophenyl and piperidinyl groups can also affect its reactivity and interactions with other molecules, making it distinct from its shorter-chain analogs.
Propriétés
Numéro CAS |
90279-54-2 |
|---|---|
Formule moléculaire |
C16H23N3O3 |
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C16H23N3O3/c20-16(6-2-5-13-18-11-3-1-4-12-18)17-14-7-9-15(10-8-14)19(21)22/h7-10H,1-6,11-13H2,(H,17,20) |
Clé InChI |
BFRJGQLSOGYJRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


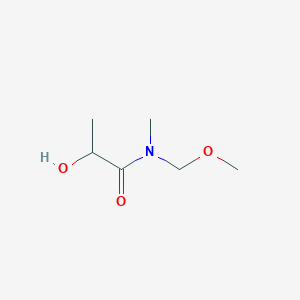
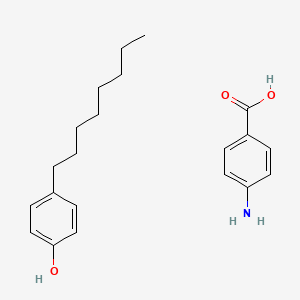
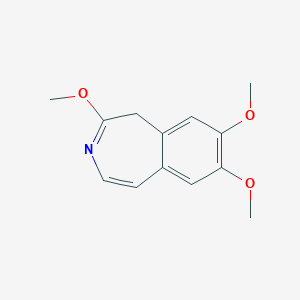


![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
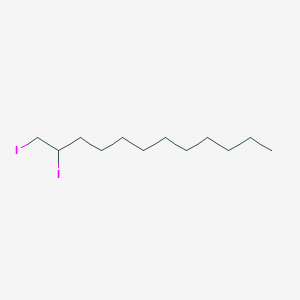

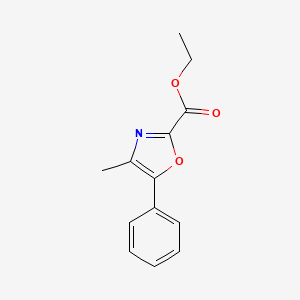
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)

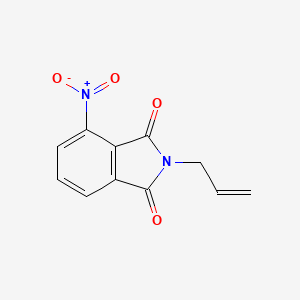
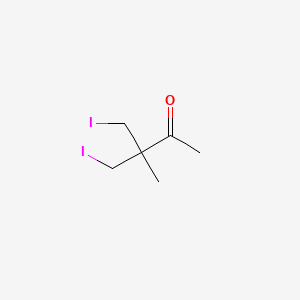
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
